

# Comparative Analysis of Ro 18-3981 and Other Dihydropyridine Calcium Channel Blockers

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## Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

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This guide provides a comparative analysis of the dihydropyridine calcium channel blocker **Ro 18-3981** with other cardiovascular agents, specifically darodipine and nifedipine. The data is based on in-vitro experiments assessing their effects on myocardial Ca<sup>2+</sup> channels and contractile force.

## Data Summary

The following tables summarize the key quantitative findings from the comparative studies.

Table 1: Inhibition of Myocardial Ca<sup>2+</sup> Current (ICa)[1][2]

Compound	Holding Potential (Vh)	IC50 (nM)
Ro 18-3981	-50 mV	100
-20 mV	2.3	
Darodipine	Not Specified	Not Specified
Nifedipine	Not Specified	Not Specified

Table 2: Negative Inotropic Effect on Guinea-Pig Left Atria[1][2]

Compound	Extracellular K+ (mM)	Negative Inotropic IC50 (nM)	Fold Reduction in IC50 with Increased K+
Ro 18-3981	5.9	137	137
24	1		
Darodipine	5.9	Not Specified	8
24	Not Specified		
Nifedipine	5.9	Not Specified	20
24	Not Specified		

Table 3: Binding Affinity to Dihydropyridine Receptor[1][2]

Compound	Binding Site	KD (nM)
Ro 18-3981	(+)-[3H]-PN 200-110	1.0

## Experimental Protocols

### Inhibition of Myocardial Ca<sup>2+</sup> Current[1][2]

- Cell Preparation: Isolated cardiac myocytes were prepared from guinea pigs.
- Voltage Clamp Experiments: Whole-cell voltage-clamp experiments were conducted to measure the Ca<sup>2+</sup> current (ICa).
- Experimental Conditions: The inhibition of the Ca<sup>2+</sup> current by **Ro 18-3981** was measured at two different membrane holding potentials: -50 mV and -20 mV. Myocytes were depolarized to +10 mV from these holding potentials.
- Data Analysis: The concentration of the drug that caused 50% inhibition of the Ca<sup>2+</sup> current (IC<sub>50</sub>) was determined.

### Negative Inotropic Effect[1][2]

- Tissue Preparation: Isolated, electrically-stimulated left atria from guinea pigs were used.
- Experimental Setup: The atria were placed in an organ bath and stimulated electrically to contract.
- Drug Application: The dihydropyridines were added to the bath in increasing concentrations.
- Measurement: The reduction in contractile force (negative inotropic effect) was measured.
- Potassium Concentration: The experiment was performed at two different extracellular potassium concentrations (5.9 mM and 24 mM) to assess the potential-dependent effects.
- Data Analysis: The IC50 values for the reduction in contractile force were calculated.

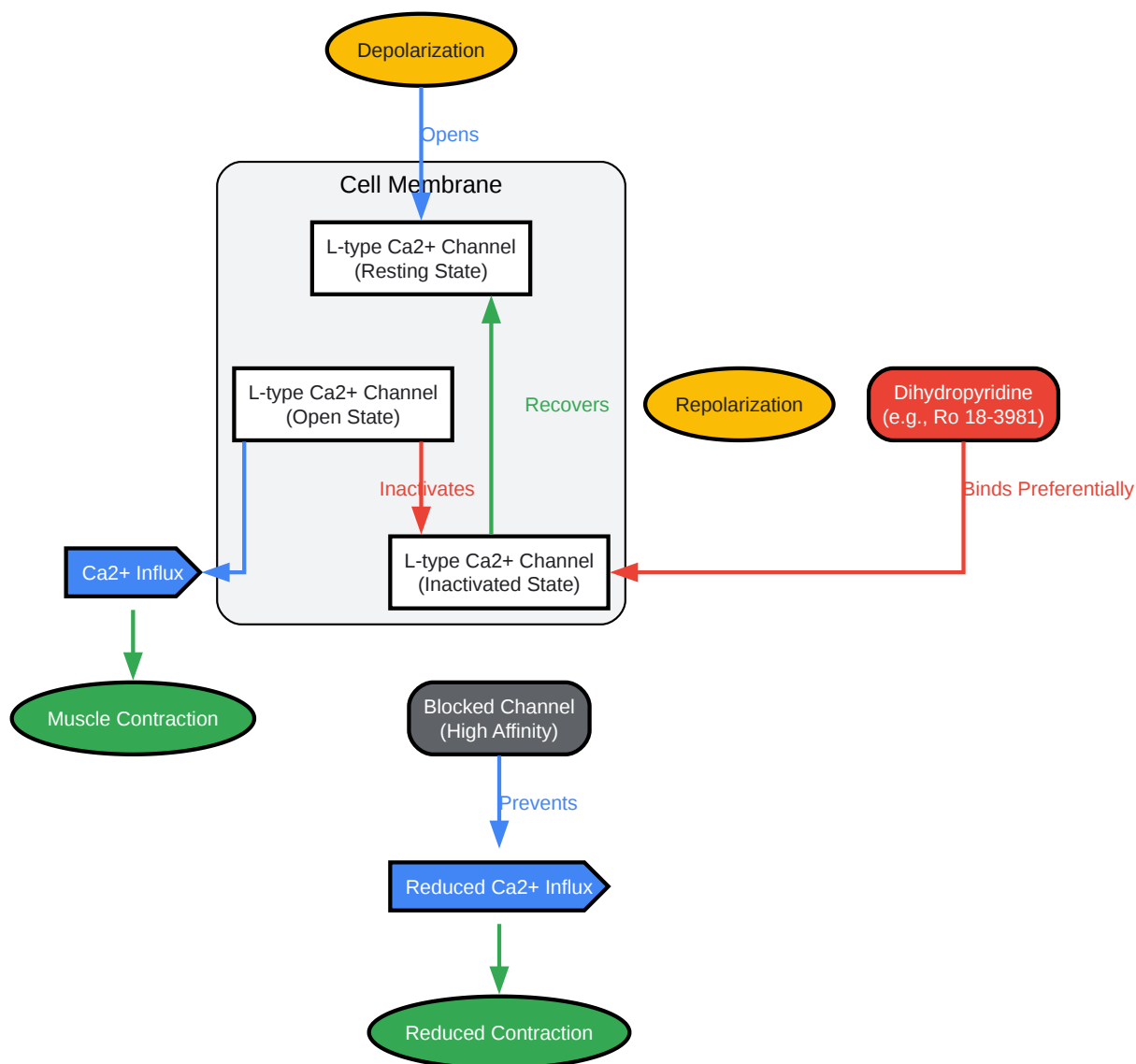
## Receptor Binding Assay[1][2]

- Membrane Preparation: Cardiac membranes were prepared from guinea pigs.
- Radioligand Binding: The affinity of **Ro 18-3981** for the dihydropyridine binding site was determined using the radioligand (+)-[3H]-PN 200-110.
- Data Analysis: The dissociation constant (KD) was calculated to quantify the binding affinity.

## Visualizations

### Mechanism of Action of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the proposed mechanism of action for dihydropyridine calcium channel blockers like **Ro 18-3981**, which involves state-dependent binding to the L-type calcium channel.



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Caption: State-dependent blockade of L-type  $\text{Ca}^{2+}$  channels by dihydropyridines.

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## References

- 1. Inhibition of myocardial Ca<sup>2+</sup> channels by three dihydropyridines with different structural features: potential-dependent blockade by Ro 18-3981 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/articles/PMC183981/)]
- 2. Inhibition of myocardial Ca<sup>2+</sup> channels by three dihydropyridines with different structural features: potential-dependent blockade by Ro 18-3981 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/articles/PMC183981/)]
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